N-Trimethylsilylaniline
Overview
Description
N-Trimethylsilylaniline, is an organosilicon compound characterized by the presence of a silicon-nitrogen bond
Mechanism of Action
Target of Action
N-Trimethylsilylaniline, also known as Silanamine, 1,1,1-trimethyl-N-phenyl-, is a compound that is primarily used in the synthesis of other chemical compounds . The primary targets of this compound are the reactant molecules in these synthesis reactions . The role of this compound in these reactions is to act as a reagent, facilitating the formation of new chemical bonds and the creation of new compounds .
Mode of Action
The mode of action of this compound involves its interaction with other reactant molecules in chemical synthesis reactions . This compound reacts with these molecules, leading to changes in their chemical structure and the formation of new compounds . The specific changes that occur depend on the nature of the reactant molecules and the conditions under which the reaction takes place .
Biochemical Pathways
The compounds synthesized using this compound may have various roles in biochemical pathways depending on their specific structures and functions .
Pharmacokinetics
Like other chemicals, the bioavailability of this compound would be influenced by factors such as its chemical properties, the route of administration, and the individual characteristics of the organism it is administered to .
Result of Action
The result of the action of this compound is the formation of new chemical compounds through synthesis reactions . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and functions .
Biochemical Analysis
Biochemical Properties
N-Trimethylsilylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of silyl-substituted anilines . It interacts with enzymes such as ethylmagnesium bromide and trimethylchlorosilane, facilitating the formation of N-mono and N-bis(trimethylsilyl)bromoanilines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the transdifferentiation process of hepatic stellate cells (HSCs), modulating lipid metabolism and promoting a quiescent-like state . This compound’s impact on cell function is significant, as it can alter the expression of genes involved in lipid metabolism and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It binds to specific enzymes, such as ethylmagnesium bromide, and facilitates the metallation of bromoanilines . This binding interaction leads to the formation of N-mono and N-bis(trimethylsilyl)bromoanilines, which are crucial intermediates in the synthesis of silyl-substituted anilines . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to react slowly with moisture and water, which can affect its long-term stability . Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo settings . These effects include alterations in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence lipid metabolism, glycolysis, and other essential metabolic processes . Its interactions with enzymes such as ethylmagnesium bromide and trimethylchlorosilane are critical for its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its chemical properties, including its ability to bind to specific proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s role in cellular processes and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trimethylsilylaniline, typically involves the reaction of trimethylchlorosilane with aniline in the presence of a base. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiNH}\text{C}_6\text{H}_5 + \text{HCl} ] The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: On an industrial scale, the production of this compound, involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale production.
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions to form siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines
Scientific Research Applications
N-Trimethylsilylaniline, has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
- Hexamethyldisilazane
- Tris(trimethylsilyl)amine
Comparison:
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl- : Similar structure but with two phenyl groups, leading to different reactivity and applications.
- Hexamethyldisilazane : Contains two silicon atoms and is used primarily as a silylating agent.
- Tris(trimethylsilyl)amine : Contains three trimethylsilyl groups, making it more sterically hindered and less reactive in certain reactions.
N-Trimethylsilylaniline, stands out due to its unique balance of reactivity and stability, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-trimethylsilylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPAQIHUIKFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063174 | |
Record name | Silanamine, 1,1,1-trimethyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-55-6 | |
Record name | 1,1,1-Trimethyl-N-phenylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3768-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanamine, 1,1,1-trimethyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, 1,1,1-trimethyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl-N-phenylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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